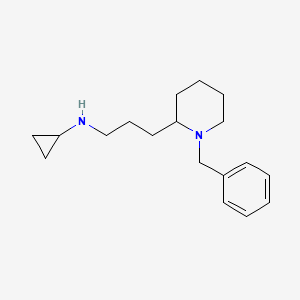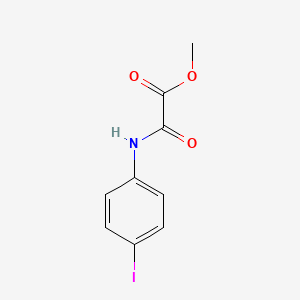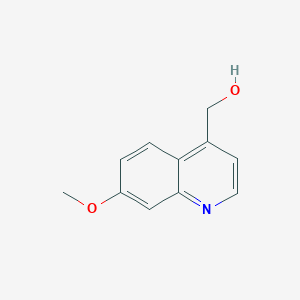
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to a piperidine ring, which is further substituted with a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with a suitable propylating agent to introduce the propyl group. The final step involves the cyclopropanation of the resulting intermediate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as chromatography to isolate the final product .
化学反应分析
Types of Reactions
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine
- N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide
- N-[3-(4-benzylpiperidin-1-yl)propyl]tetrazolo[5,1-a]phthalazin-6-amine
Uniqueness
N-(3-(1-benzylpiperidin-2-yl)propyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C18H28N2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
N-[3-(1-benzylpiperidin-2-yl)propyl]cyclopropanamine |
InChI |
InChI=1S/C18H28N2/c1-2-7-16(8-3-1)15-20-14-5-4-9-18(20)10-6-13-19-17-11-12-17/h1-3,7-8,17-19H,4-6,9-15H2 |
InChI 键 |
KWOIIZFEINVPKC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CCCNC2CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)


![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)





![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

